(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
Description
Historical Context and Development in Chemical Research
The development of (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is closely tied to the evolution of carbamate protecting groups and chiral pyrrolidine derivatives. Key milestones include:
1.1.1 Early Synthesis of Boc-protected Pyrrolidines
The tert-butyloxycarbonyl (Boc) group, introduced in the 1960s, revolutionized amine protection strategies. Early synthesis of Boc-protected pyrrolidines involved alkylation of pyrrolidine derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, tert-butyl pyrrolidin-3-ylcarbamate derivatives were synthesized via nucleophilic substitution of pyrrolidine precursors with Boc-protected amines.
1.1.2 Asymmetric Synthesis and Chiral Resolution
The S-configuration of the compound emerged from stereoselective methods, such as enantioselective alkylation or catalytic asymmetric synthesis. For instance, palladium-catalyzed α-arylation of N-Boc pyrrolidine using chiral ligands produced enantiomerically enriched intermediates. Similarly, chiral resolution of racemic mixtures using enzymatic or chromatographic techniques further refined access to pure S-enantiomers.
1.1.3 Patent and Industrial Contributions
Patents describe optimized routes for synthesizing (S)-3-aminopyrrolidine derivatives, including SN2 reactions with sodium azide and subsequent reduction to amines. These methods emphasize cost-effective reagents and scalable processes, aligning with industrial demands for pharmaceutical intermediates.
Significance in Heterocyclic Chemistry
The compound’s importance stems from its role in constructing complex heterocyclic architectures and its compatibility with modern synthetic methodologies.
1.2.1 Role of the Boc Group
The Boc group serves as an acid-labile protecting group, enabling selective deprotection under mild acidic conditions (e.g., TFA or HCl) while preserving other functional groups. This property is critical in multi-step syntheses, such as peptide coupling or self-immolative spacer design.
1.2.2 Chiral Induction and Stereoselectivity The S-configuration at C3 governs the spatial arrangement of substituents, influencing reactivity and binding affinity. For example, in proline-derived spacers, the stereochemistry dictates cyclization rates and drug-release profiles. Similarly, chiral pyrrolidines act as templates for enantiopure pharmaceuticals, such as nicotine derivatives or anticancer agents.
Properties
IUPAC Name |
tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUDEPABMRKFFT-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660820 | |
| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075260-66-0 | |
| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Carbamates, in general, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels.
Mode of Action
Carbamates typically work by forming a covalent bond with their target, which can lead to the modulation of the target’s function.
Biochemical Pathways
Carbamates are known to be involved in a variety of biochemical pathways, depending on their specific targets.
Biological Activity
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, with the CAS number 1075260-66-0, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is C₁₀H₂₁ClN₂O₂, with a molecular weight of 236.74 g/mol. The compound features a tert-butyl group attached to a pyrrolidine ring, which is known for its ability to interact with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁ClN₂O₂ |
| Molecular Weight | 236.74 g/mol |
| CAS Number | 1075260-66-0 |
| LogP | 2.455 |
| PSA (Polar Surface Area) | 53.85 Ų |
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Interaction : It has potential interactions with various receptors, which could modulate signaling pathways within cells.
- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of carbamate derivatives, including this compound. It showed significant cytotoxic effects against human leukemia cells, with an IC50 value indicating effective concentration for inhibiting cell growth.
- Neuroprotective Effects : In neuropharmacological studies, this compound demonstrated protective effects on neuronal cells under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Another study highlighted its anti-inflammatory effects in vitro, where it reduced the production of pro-inflammatory cytokines in activated macrophages.
Safety and Toxicology
While the biological activity of this compound shows promise, safety data indicate it may cause skin irritation and respiratory tract irritation upon exposure. Proper handling and safety measures are recommended when working with this compound in laboratory settings .
Scientific Research Applications
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, also known as tert-butyl N-{[(3S)-pyrrolidin-3-yl]methyl}carbamate hydrochloride, is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis . It features a pyrrolidine ring and a tert-butyl group, lending to its unique chemical properties.
Key Information
Applications in Scientific Research
This compound is primarily used in organic synthesis, medicinal chemistry, and biological studies.
Organic Synthesis
- Reagent: Employed as a reagent in the synthesis of various complex molecules.
- Building Block: Utilized as a building block in creating diverse chemical structures .
- Nucleophilic Addition: Used in nucleophilic addition reactions .
Medicinal Chemistry
- Pharmaceutical Research: Integral to pharmaceutical research for developing new therapeutic agents.
- Enzyme Inhibition: Explored for its ability to inhibit specific enzymes, crucial for pharmacological applications.
- Receptor Modulation: Studied for its potential to modulate receptor activity, impacting drug design.
Biological Studies
- Binding Affinity Studies: Used to study binding affinities to various biological targets, aiding in elucidating mechanisms of action.
- Pharmacokinetics and Dynamics: Its unique stereochemistry can lead to different pharmacokinetics and dynamics compared to other similar compounds.
Structural Comparison
This compound shares structural similarities with several compounds, but its specific stereochemistry confers unique properties.
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride | Different substitution pattern on the pyrrolidine ring | Varies in biological activity and potency |
| tert-Butyl N-methyl-N-(pyrrolidin-3-yl)carbamate hydrochloride | Methyl group positioned differently | Distinct reactivity profile |
| (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | Enantiomeric form; different stereochemistry | Potentially different pharmacokinetics and dynamics |
Comparison with Similar Compounds
Structural and Functional Differences
Ring Size and Strain :
The target compound’s pyrrolidine ring (5-membered) offers lower ring strain compared to azetidine analogs (4-membered, e.g., CAS 217806-26-3), enhancing conformational flexibility and stability in synthetic pathways . Cyclopropane derivatives (e.g., CAS 17994-25-1) exhibit high strain but unique reactivity in ring-opening reactions.- Substituents and Reactivity: The tert-butyl carbamate group in the target compound serves as a protective group for amines, akin to CAS 1158758-94-1. However, analogs like CAS 208706-03-0 incorporate aminomethyl groups, enabling additional hydrogen-bonding interactions in drug-target binding .
Salt Forms : Hydrochloride salts (e.g., target compound and CAS 217806-26-3) improve aqueous solubility, whereas neutral carbamates (e.g., CAS 1158758-94-1) may require protonation for solubility .
Preparation Methods
Synthetic Route
A common synthetic approach includes:
Starting Material Preparation : Obtain or synthesize enantiomerically pure (S)-pyrrolidin-3-ylmethylamine. This can be achieved by chiral resolution or asymmetric synthesis methods.
Protection Reaction : React the free amine with tert-butyl chloroformate (Boc2O) in the presence of a base such as sodium bicarbonate, triethylamine, or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at 0°C to room temperature.
Salt Formation : The resulting Boc-protected amine is treated with hydrochloric acid (HCl) in an appropriate solvent to form the hydrochloride salt, which improves the compound’s crystallinity and handling properties.
Reaction Conditions
- Solvents : Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.
- Temperature : 0°C to room temperature for carbamate formation to control reaction rate and stereochemical integrity.
- Bases : Triethylamine or sodium bicarbonate to neutralize HCl generated during Boc protection.
- Purification : Crystallization from solvents such as ethyl acetate/hexanes or preparative chromatography to isolate the pure hydrochloride salt.
Industrial and Laboratory Scale Preparation
In industrial settings, the synthesis may be optimized for:
- Batch or continuous flow reactors to improve scalability and reproducibility.
- Automated purification using crystallization or chromatography to achieve high purity.
- Strict control of stereochemistry by employing chiral catalysts or starting materials.
Laboratory-scale synthesis follows similar principles but often emphasizes flexibility and speed over scale.
Research Findings and Data Summary
- The stereochemistry at the 3-position of the pyrrolidine ring is critical for biological activity and must be preserved during synthesis.
- Boc-protection is favored due to its stability and ease of removal under mild acidic conditions.
- Hydrochloride salt formation enhances solubility and stability for storage and handling.
- Preparation methods emphasize mild reaction conditions to avoid racemization.
- Purification by crystallization or chromatography is essential to obtain enantiomerically pure product.
Comparative Table of Related Compounds and Preparation Notes
| Compound Name | Core Structure | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Key Preparation Notes |
|---|---|---|---|---|---|
| (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate HCl | Pyrrolidine | 3-position | C10H21ClN2O2 | 236.74 | Boc protection of (S)-pyrrolidin-3-ylmethylamine; HCl salt formation |
| (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate HCl | Pyrrolidine | 3-position | C10H21ClN2O2 | 236.74 | Enantiomeric counterpart; preparation analogous but starting from (R)-amine |
| tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate HCl | Pyrrolidine | 3-position, 4-phenyl | C15H21ClN2O2 | 296.79 | Similar Boc protection strategy, phenyl substituent adds complexity |
Q & A
Q. What are the common synthetic routes for preparing (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves carbamate protection of a pyrrolidine precursor. For example, tert-butyl carbamate derivatives are synthesized via nucleophilic substitution or coupling reactions, as seen in the stepwise protection of pyrrolidin-3-ylmethylamine intermediates using Boc anhydride under basic conditions (e.g., DIPEA in THF) . Optimization focuses on controlling reaction temperature (0–25°C), stoichiometry (1.2–1.5 equiv Boc reagent), and purification via recrystallization or column chromatography to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is standard for resolving enantiomers, while ¹H/¹³C NMR (e.g., NOESY or COSY) confirms spatial arrangements of substituents . X-ray crystallography provides definitive stereochemical assignment, as demonstrated for structurally related tert-butyl carbamates . Polarimetry ([α]D) further quantifies optical rotation, with deviations >2° indicating impurities .
Advanced Research Questions
Q. How do variations in the substitution pattern of the pyrrolidine ring influence the physicochemical properties and reactivity of tert-butyl carbamate derivatives?
Substituents like fluorine (e.g., trans-3,4-difluoropyrrolidine derivatives) increase electronegativity, altering pKa (by ~0.5–1.0 units) and hydrogen-bonding capacity, which impacts solubility and binding affinity . Bulky groups (e.g., chlorophenyl in analogs) hinder nucleophilic attack at the carbamate carbonyl, reducing hydrolysis rates by ~30% in acidic conditions (pH 3.0) . Computational studies (DFT) correlate substituent effects with frontier molecular orbitals to predict reactivity .
Q. What strategies are employed to resolve enantiomers during the synthesis of chiral pyrrolidine-based carbamates, and how is enantiomeric excess quantified?
Kinetic resolution using chiral auxiliaries (e.g., (R)- or (S)-BINOL) achieves >90% ee, as reported for tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate . Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer, yielding ee >98% . Chiral derivatization with Mosher’s acid followed by ¹⁹F NMR quantifies ee with <1% error .
Methodological Considerations
Q. How can researchers address discrepancies in reaction yields when scaling up the synthesis of this compound?
Batch vs. flow chemistry comparisons reveal that mixing efficiency impacts yields at >10 g scale. For example, flow systems reduce byproduct formation (e.g., di-Boc impurities) by 15% compared to batch reactors . Temperature gradients in large reactors are mitigated using jacketed vessels with precise (±1°C) control .
Q. What are the critical factors in designing stable salt forms of pyrrolidine carbamates for biological studies?
Counterion selection (e.g., HCl vs. hemioxalate) affects hygroscopicity and solubility. Hydrochloride salts (e.g., PB03327-01) exhibit 20–30% higher aqueous solubility than free bases but may degrade faster under humidity (>60% RH) . Accelerated stability studies (40°C/75% RH) over 4 weeks identify optimal salt forms .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting bioactivity data for this compound analogs?
Discrepancies often arise from stereochemical impurities or assay variability. For example, a 5% impurity in the (R)-enantiomer reduced IC₅₀ values by 50% in kinase inhibition assays . Normalize data using internal standards (e.g., staurosporine for kinase assays) and validate via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
